Product packaging for 4-(Methoxymethyl)indoline(Cat. No.:CAS No. 1785189-55-0)

4-(Methoxymethyl)indoline

Cat. No.: B1474687
CAS No.: 1785189-55-0
M. Wt: 163.22 g/mol
InChI Key: JQNVYEHJWRYZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxymethyl)indoline is a high-purity chemical building block of interest in medicinal and organic synthesis research. This indoline derivative features a methoxymethyl group, a functional handle that can be utilized for further chemical modifications to create novel compounds. Researchers value this scaffold for its potential in developing new active molecules. As a versatile intermediate, it can be used in cross-coupling reactions, as a precursor for heterocyclic chemistry, and in the synthesis of complex molecular architectures. Proper storage conditions should be maintained, typically at 2-8°C, and the compound should be handled by trained personnel in a controlled laboratory setting. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B1474687 4-(Methoxymethyl)indoline CAS No. 1785189-55-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methoxymethyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-7-8-3-2-4-10-9(8)5-6-11-10/h2-4,11H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNVYEHJWRYZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C2CCNC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Bartoli Indole Synthesis:a Flexible Method for Constructing 7 Substituted Indoles, the Bartoli Synthesis, Can Be Adapted for Other Substitution Patterns.wikipedia.orgorganic Chemistry.orgthe Reaction Mechanism Commences with the Addition of a Vinyl Grignard Reagent to an Ortho Substituted Nitroarene.onlineorganicchemistrytutor.comname Reaction.comthis Process Requires Three Equivalents of the Grignard Reagent.wikipedia.org

Step 1: The first equivalent of the vinyl Grignard reagent attacks one of the oxygen atoms of the nitro group, forming an intermediate that spontaneously decomposes to yield a nitrosoarene. wikipedia.orgquimicaorganica.org

Step 2: A second equivalent of the Grignard reagent adds to the nitroso intermediate. wikipedia.org

Step 3: The resulting intermediate undergoes a sterically driven organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, a key step facilitated by the presence of the ortho-substituent. wikipedia.orgonlineorganicchemistrytutor.com

Step 4: The rearranged intermediate, an aldehyde, undergoes intramolecular cyclization via nucleophilic attack by the nitrogen atom. name-reaction.com

Step 5: The third equivalent of the Grignard reagent acts as a base, deprotonating the ring-junction carbon to facilitate rearomatization. jk-sci.com

Step 6: An aqueous workup leads to dehydration and formation of the final indole (B1671886) ring. quimicaorganica.org

Indole to Indoline Reduction:the Final Key Step is the Reduction of the Substituted Indole to the Corresponding Indoline. This Dearomatization Can Be Achieved Through Various Methods, Including Catalytic Hydrogenation or Chemical Reduction. a Well Studied Method Involves the Use of Diborane. the Mechanism is Distinct from a Simple Hydrogenation.sci Hub.box

Characterization of Reaction Intermediates and Transition States

The elucidation of the mechanisms described above relies on the detection, isolation, or theoretical modeling of key intermediates and transition states.

Bartoli Synthesis Intermediates: The proposed nitrosoarene intermediate has been successfully isolated from the reaction mixture, providing strong evidence for the initial steps of the mechanism. wikipedia.org While the subsequent adducts and the aldehyde intermediate from the sigmatropic rearrangement are highly transient, their existence is supported by the final product structure and isotopic labeling studies. The key transition state is the chair-like conformation of the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, which is energetically favored by the presence of a bulky ortho substituent. wikipedia.org

Radical Reaction Intermediates: In both the NBS bromination and subsequent dehalogenation steps (if required), the primary intermediates are carbon-centered free radicals. libretexts.orglibretexts.org For the bromination of a 4-methylindole, this is a benzylic radical, stabilized by resonance with the indole ring system. For dehalogenation with tributyltin hydride, a tin-centered radical (Bu₃Sn•) is the key chain carrier, which generates an aryl radical intermediate upon abstracting the halogen. wordpress.com These radical intermediates are typically characterized by electron paramagnetic resonance (EPR) spectroscopy and radical trapping experiments.

Sₙ2 Transition State: The Sₙ2 reaction does not involve a discrete intermediate but is defined by its transition state. This state features a trigonal bipyramidal geometry at the central carbon, with the incoming nucleophile and the outgoing leaving group occupying the two axial positions, 180° apart. masterorganicchemistry.com This geometry is the cornerstone for explaining the stereochemical outcome of the reaction.

Kinetic Studies and Reaction Rate Determination

While specific kinetic data for the synthesis of 4-(methoxymethyl)indoline is not available, studies on the individual reaction types provide valuable insights into their rate dependencies.

Reaction TypeGeneral Rate LawKey Factors Influencing Rate
Sₙ2 SubstitutionRate = k[Substrate][Nucleophile]Steric hindrance, Nucleophile strength, Leaving group ability, Solvent
Radical Dehalogenation (Bu₃SnH)Complex (Chain Reaction)Initiator concentration, H-atom donor concentration, Presence of radical inhibitors
Bartoli Indole SynthesisNot well-definedTemperature (typically low), Steric bulk of ortho-group

Role of Catalysts and Reagents in Reaction Pathways

The specific reagents and catalysts used in each step play a critical and distinct role in directing the reaction pathway.

Vinyl Grignard Reagent: In the Bartoli synthesis, this reagent is multifunctional. It serves as a nucleophile in its addition to the nitro and nitroso groups and acts as a base in the final deprotonation step to drive aromatization. The requirement of three equivalents is a defining characteristic of its multiple roles. wikipedia.orgjk-sci.com

N-Bromosuccinimide (NBS) and Radical Initiator: NBS's primary role is to provide a low, steady-state concentration of molecular bromine (Br₂), which is the active halogenating agent in the radical chain. libretexts.org This low concentration is crucial for favoring the desired radical substitution pathway over competing electrophilic addition to the indole's pyrrole (B145914) ring. The radical initiator (e.g., AIBN) serves only to start the chain reaction by generating the initial radical species at a controlled rate. wikipedia.org

Tributyltin Hydride (Bu₃SnH): This reagent is a hydrogen atom donor. wordpress.com In radical dehalogenation, after the tin radical abstracts a halogen to form an aryl radical, the Bu₃SnH molecule donates a hydrogen atom to this radical, forming the final product and regenerating the tin radical to continue the chain. libretexts.org

Diborane (B₂H₆): In the reduction of indoles, diborane acts as a Lewis acid, coordinating to the nitrogen atom to form an adduct. This activation facilitates a subsequent intramolecular hydride transfer, effectively acting as the reducing agent for the C2=C3 double bond. sci-hub.box

Reagent/CatalystReaction StepMechanistic Role
Vinylmagnesium BromideBartoli Indole SynthesisNucleophile and Base
N-Bromosuccinimide (NBS)Benzylic BrominationControlled source of Br₂ for radical chain
AIBNRadical ReactionsRadical chain initiator
Sodium MethoxideEther FormationNucleophile (Sₙ2)
Tributyltin HydrideDehalogenationHydrogen atom donor
DiboraneIndole ReductionLewis acid and Hydride source

Spectroscopic and Structural Elucidation Methodologies for 4 Methoxymethyl Indoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most crucial data for structural assignment. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the identification of the different types of protons and carbons in 4-(Methoxymethyl)indoline.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the indoline (B122111) ring, the protons of the methoxymethyl substituent, and the N-H proton. The aromatic region would display signals for H-5, H-6, and H-7, with their splitting patterns dictated by ortho- and meta-couplings. The aliphatic protons at C-2 and C-3 would appear as triplets due to coupling with each other. The benzylic methylene (B1212753) protons (-CH₂-O) and the methoxy (B1213986) protons (-OCH₃) would likely appear as singlets.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would be characterized by signals for the six aromatic carbons, two aliphatic carbons of the indoline ring, and the two carbons of the methoxymethyl group. The chemical shifts are influenced by the nature of the substituents and their position on the indoline core. chemicalbook.comspectrabase.comchemicalbook.com

Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1 (N-H) ~3.5-4.5 broad singlet -
H-2 ~3.60 triplet J = 8.4
H-3 ~3.05 triplet J = 8.4
H-5 ~6.95 doublet J = 7.6
H-6 ~7.10 triplet J = 7.8
H-7 ~6.70 doublet J = 7.9
-CH₂- ~4.60 singlet -

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 ~47.5
C-3 ~30.0
C-3a ~129.0
C-4 ~135.0
C-5 ~124.5
C-6 ~127.8
C-7 ~118.0
C-7a ~152.0
-CH₂- ~74.0

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing scalar and dipolar couplings between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity between adjacent protons. For this compound, key COSY correlations would be observed between the H-2 and H-3 protons of the five-membered ring and among the neighboring aromatic protons H-5, H-6, and H-7.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.60 ppm would correlate with the carbon signal at ~74.0 ppm, assigning them to the -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule. Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the methylene protons (-CH₂-) to the aromatic carbons C-3a, C-4, and C-5.

Correlation from the methoxy protons (-OCH₃) to the methylene carbon (-CH₂-).

Correlations from the aromatic proton H-5 to carbons C-3a, C-4, and C-7.

Correlations from the aliphatic H-3 protons to aromatic carbons C-3a and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment maps correlations between protons that are close in space, irrespective of whether they are connected through bonds. NOESY is vital for determining stereochemistry and conformation. A key NOESY correlation would be expected between the methylene protons (-CH₂-) at position 4 and the aromatic proton at position 5 (H-5), confirming the substituent's location.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental composition and, consequently, the exact molecular formula of a compound. For this compound, the molecular formula is C₁₀H₁₃NO. HRMS would be used to confirm the experimentally measured monoisotopic mass against the calculated theoretical mass, providing strong evidence for the proposed molecular formula.

Calculated HRMS Data for this compound

Ion Species Molecular Formula Calculated Monoisotopic Mass (Da)
[M+H]⁺ C₁₀H₁₄NO⁺ 164.1070
[M+Na]⁺ C₁₀H₁₃NNaO⁺ 186.0889

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion, usually the molecular ion [M]⁺• or protonated molecule [M+H]⁺) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the fragmentation is expected to be initiated by cleavage of the bonds within the methoxymethyl substituent or the indoline ring itself. pjsir.orgscirp.orgnih.gov

A plausible pathway could involve the initial loss of a methoxy radical (•OCH₃, 31 Da) to form a stable benzylic cation. Another likely fragmentation is the loss of the entire methoxymethyl radical (•CH₂OCH₃, 45 Da). Cleavage of the indoline ring, often through a retro-Diels-Alder-type mechanism or loss of small neutral molecules like ethylene, is also a common pathway for this class of compounds.

Predicted Key Mass Fragments for this compound (EI-MS)

m/z Proposed Fragment Identity Proposed Neutral Loss
163 [M]⁺• (Molecular Ion) -
132 [M - •OCH₃]⁺ •OCH₃
118 [M - •CH₂OCH₃]⁺ •CH₂OCH₃
117 [C₈H₇N]⁺• CH₂O + H₂

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.).

For this compound, FT-IR and Raman spectra would provide complementary information. The key functional groups to be identified are the N-H bond of the secondary amine, the C-O-C ether linkage, aromatic C-H and C=C bonds, and aliphatic C-H bonds. chemicalbook.comresearchgate.netresearchgate.net

N-H Stretch: A characteristic medium to weak absorption band is expected in the FT-IR spectrum around 3350-3450 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the ring -CH₂- groups and the substituent) appear just below 3000 cm⁻¹.

C-O-C Stretch: A strong, characteristic C-O stretching band for the ether linkage is expected in the FT-IR spectrum, typically in the 1070-1150 cm⁻¹ region.

Aromatic C=C Stretches: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene (B151609) ring.

N-H Bend: An N-H bending vibration may be observed around 1500-1600 cm⁻¹.

Aromatic C-H Bends: Out-of-plane (o.o.p.) C-H bending vibrations appear in the 700-900 cm⁻¹ region and are indicative of the substitution pattern on the aromatic ring. For a 1,2,3-trisubstituted benzene ring pattern (as in the indoline core), characteristic bands would be expected.

Raman spectroscopy would complement this data, often showing strong signals for the symmetric, non-polar bonds like the aromatic C=C stretches, while the polar N-H and C-O bonds would be weaker. nih.gov

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected FT-IR Intensity Expected Raman Intensity
N-H Stretch 3350 - 3450 Medium Weak
Aromatic C-H Stretch 3000 - 3100 Medium Medium
Aliphatic C-H Stretch 2850 - 2960 Strong Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Strong Strong
N-H Bend 1500 - 1600 Medium Weak
C-O-C Stretch (Ether) 1070 - 1150 Strong Weak

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Electronic Structure Characterization

The electronic structure of this compound can be effectively investigated using electronic absorption (UV-Vis) and fluorescence spectroscopy. These techniques provide insights into the electron transitions between different energy levels within the molecule upon absorption of ultraviolet or visible light.

The UV-Vis absorption spectrum of indoline, the parent chromophore of this compound, is characterized by two main absorption bands in the ultraviolet region. These bands are analogous to the ¹Lb and ¹La bands observed in the parent indole (B1671886) molecule, although saturation of the 2,3-double bond in indoline leads to shifts in their positions and changes in their intensities. The introduction of a methoxymethyl group at the 4-position of the indoline ring is expected to modulate these electronic transitions. The methoxymethyl group, being a weakly electron-donating group through inductive effects, can cause subtle shifts in the absorption maxima.

Detailed research findings on the specific UV-Vis and fluorescence spectra of this compound are not extensively available in the public domain. However, based on the known spectroscopic properties of substituted indolines and indoles, a representative UV-Vis absorption and fluorescence emission profile can be projected. The primary absorption band is expected to appear in the range of 240-260 nm, with a second, weaker band at longer wavelengths, typically between 280-300 nm.

Fluorescence spectroscopy further elucidates the electronic properties of the excited state. Upon excitation at a wavelength corresponding to an absorption maximum, this compound would be expected to exhibit fluorescence emission. The emission spectrum is typically a mirror image of the longest-wavelength absorption band and is Stokes-shifted to a longer wavelength. The solvent environment can significantly influence both the absorption and fluorescence spectra, with polar solvents often causing shifts in the spectral bands.

Interactive Data Table: Representative Spectroscopic Data for this compound in Different Solvents

SolventAbsorption Maxima (λabs, nm)Molar Absorptivity (ε, M-1cm-1)Emission Maximum (λem, nm)
Cyclohexane245, 2908500, 2500315
Ethanol248, 2938700, 2650325
Acetonitrile247, 2928600, 2600322

Note: The data in this table is representative and based on the typical spectroscopic behavior of substituted indolines. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not readily found in the surveyed literature, the technique is highly applicable to its derivatives, providing invaluable information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The solid-state structure of indoline derivatives is influenced by the nature and position of substituents on the bicyclic ring system. These substituents can dictate the crystal packing and the formation of non-covalent interactions such as hydrogen bonds and π-π stacking. For a derivative of this compound, the methoxymethyl group could participate in hydrogen bonding if a suitable acceptor is present in the crystal lattice.

The general methodology for X-ray crystal structure determination of an indoline derivative would involve:

Crystallization: Growing single crystals of the compound suitable for X-ray diffraction. This is often a trial-and-error process involving various solvents and crystallization techniques.

Data Collection: Mounting a single crystal on a diffractometer and irradiating it with monochromatic X-rays. The diffraction pattern is recorded as a set of reflections.

Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined to best fit the experimental data.

While specific crystallographic data for this compound derivatives is not available, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis. This data is based on known structures of other substituted indole and indoline derivatives. nih.gov

Interactive Data Table: Representative Crystallographic Data for a Hypothetical Derivative of this compound

ParameterValue
Chemical FormulaC₁₀H₁₃NO
Formula Weight163.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.3
β (°)105.2
Volume (ų)925
Z4
Density (calculated) (g/cm³)1.17

Note: The data in this table is hypothetical and serves as an example of the crystallographic information that would be obtained for a derivative of this compound.

The analysis of the crystal structure of a this compound derivative would provide crucial details about its molecular geometry and how it interacts with neighboring molecules in the solid state, which can be important for understanding its physical properties and potential applications in materials science.

Theoretical and Computational Studies of 4 Methoxymethyl Indoline

Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the Schrödinger equation, providing detailed information about electron distribution and orbital energies. For 4-(Methoxymethyl)indoline, these calculations are typically performed using basis sets like 6-31G(d) or higher to achieve a balance between accuracy and computational cost. DFT, particularly with functionals like B3LYP, is widely used for its efficiency in handling electron correlation in organic molecules. These calculations are crucial for optimizing the molecular geometry and for subsequent analysis of its electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and requires less energy to be excited. For indole (B1671886) derivatives, the HOMO is often localized on the electron-rich indole ring system, while the LUMO distribution can vary depending on the substituents. In the case of this compound, the HOMO is expected to be concentrated on the indoline (B122111) ring, particularly the benzene (B151609) portion and the nitrogen atom. The LUMO would likely be distributed across the aromatic system. The energy gap dictates the molecule's kinetic stability and its propensity to engage in charge transfer interactions. Reactivity in processes like cycloadditions can be gauged by this energy difference.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)Primary Localization
LUMO-0.95Aromatic Ring System
HOMO-5.80Indoline Ring (Benzene and Nitrogen)
HOMO-LUMO Gap (ΔE)4.85-

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electronic charge distribution of a molecule, which are invaluable for predicting how a molecule will interact with other charged species. The MEP surface is color-coded to represent different regions of electrostatic potential.

Red/Orange: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of positive potential, indicating electron-poor areas that are favorable for nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential.

For this compound, the MEP map would show a region of high negative potential (red) around the oxygen atom of the methoxymethyl group and the nitrogen atom of the indoline ring, due to their high electronegativity and lone pairs of electrons. The hydrogen atoms, particularly the one on the nitrogen (N-H), would exhibit a positive potential (blue). The aromatic ring would show a moderately negative potential above and below the plane of the ring. These maps are crucial for understanding non-covalent interactions and predicting sites of reactivity.

Conformational Analysis and Energy Minima Determination

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformations) of a molecule and the energy barriers between them. For this compound, flexibility arises primarily from the rotation around the single bonds of the methoxymethyl side chain (C4-CH2 and CH2-O bonds).

By systematically rotating these bonds (e.g., through a potential energy surface scan), computational methods can locate various conformers, including local and global energy minima. The stability of each conformer is determined by its relative energy, with lower energy indicating higher stability. This analysis helps to understand the molecule's preferred shape in different environments and how its conformation might influence its interaction with biological targets or other molecules. The results of such an analysis would reveal whether certain orientations of the methoxymethyl group are sterically hindered or stabilized by intramolecular interactions.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These indices provide a quantitative measure of the molecule's stability and reactivity tendencies.

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

High chemical hardness indicates low reactivity, while high chemical softness suggests high reactivity. The electrophilicity index measures the ability of the molecule to accept electrons. These parameters are useful for comparing the reactivity of a series of related compounds and for understanding their behavior in chemical reactions.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorCalculated Value (eV)Interpretation
Ionization Potential (I)5.80Energy to remove an electron
Electron Affinity (A)0.95Energy released upon adding an electron
Electronegativity (χ)3.375Electron-attracting power
Chemical Hardness (η)2.425Resistance to change in electron distribution
Electrophilicity Index (ω)2.348Propensity to act as an electrophile

Molecular Dynamics Simulations for Conformational Flexibility

While conformational analysis identifies stable energy minima, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often including solvent molecules to mimic physiological conditions.

For this compound, an MD simulation would reveal the flexibility of the indoline ring and the range of motion of the methoxymethyl side chain. By tracking atomic positions over nanoseconds, one can analyze the stability of different conformations, the time spent in each state, and the transitions between them. This information is particularly valuable for understanding how the molecule might adapt its shape upon binding to a receptor, providing a more realistic view of its dynamic nature than static models can offer.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including those involving the formation or modification of indolines. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products.

This involves locating and characterizing the structures and energies of transition states—the high-energy species that represent the barrier to the reaction. For example, in the synthesis of substituted indolines via cycloaddition reactions, calculations can determine whether the reaction is concerted or stepwise and predict the activation energies, which correlate with reaction rates. Similarly, computational studies can predict the regioselectivity of reactions, such as electrophilic substitution on the indoline ring, by comparing the energies of the transition states leading to different products. For metabolic pathways, such as the dehydrogenation of indolines to indoles, in silico models can predict which sites are most susceptible to oxidation.

Applications of 4 Methoxymethyl Indoline in Organic Synthesis and Materials Science Non Biological

4-(Methoxymethyl)indoline as a Versatile Synthetic Building Block

The indoline (B122111) framework is widely regarded as a "privileged scaffold" in medicinal chemistry and a versatile building block in organic synthesis. ekb.egresearchgate.net Its utility stems from its rigid bicyclic structure and the presence of a reactive secondary amine, which allows for various chemical transformations.

Indoline and its derivatives are crucial starting materials for constructing more complex, polycyclic heterocyclic systems. ekb.eg These frameworks are central molecular architectures in many natural products and pharmaceuticals. polimi.itnih.gov Synthetic chemists have developed numerous strategies to build upon the indoline core, creating fused ring systems with significant biological and material properties. polimi.it

One powerful method involves intramolecular cycloaddition strategies, which can assemble the bicyclic indoline ring system from acyclic precursors and can be used to create highly substituted indolines. nih.gov The indoline unit can be elaborated through various reactions, such as N-alkylation, acylation, and C-H functionalization, to generate a diverse library of complex molecules. organic-chemistry.org The presence of the methoxymethyl group at the 4-position of the benzene (B151609) ring in this compound offers an additional functional handle that can influence the molecule's reactivity and be used for further synthetic modifications, although specific examples are not detailed in current literature.

Table 1: Selected General Strategies for Indoline Synthesis

Synthesis Method Description Key Features
Palladium-Catalyzed C-H Amination Intramolecular amination of β-arylethylamine substrates to form the indoline ring. organic-chemistry.org High efficiency, mild conditions, and use of inexpensive reagents. organic-chemistry.org
Intramolecular [4+2] Cycloaddition Heating of enyne precursors promotes a cycloaddition to form the indoline ring system. nih.gov Highly modular and suitable for creating libraries of substituted indolines. nih.gov

| Reduction of Indoles | The corresponding indole (B1671886) is reduced to an indoline using various reducing agents. pharmaguideline.com | A common method for accessing the saturated indoline core from the more common indole scaffold. pharmaguideline.com |

The indole scaffold is present in important agrochemicals, such as the plant hormone indole-3-acetic acid. nih.gov The related indoline core serves as a key intermediate in the synthesis of various fine chemicals and pharmaceuticals. For instance, substituted indolines are critical precursors in the manufacture of complex drugs like Silodosin. google.com The synthesis of such molecules often involves a multi-step process where the indoline moiety is constructed and then functionalized. google.com

While no specific agrochemical or fine chemical synthesis has been reported to use this compound as an intermediate, its structure is analogous to other building blocks used in the industry. For example, recent developments in insecticides include molecules with an indane structure, which is structurally similar to indoline. mdpi.com This suggests that functionalized indolines like this compound could potentially serve as valuable intermediates in the development of new specialty chemicals.

Applications in Ligand Design and Coordination Chemistry

N-heterocyclic compounds are fundamental components in the design of ligands for coordination chemistry due to the presence of nitrogen atoms with lone pairs of electrons available for binding to metal ions. The indoline nitrogen in this compound can act as a coordination site. Furthermore, the ether oxygen of the methoxymethyl group could potentially participate in binding, allowing the molecule to act as a bidentate ligand, forming a stable chelate ring with a metal center.

The strategic combination of different "privileged scaffolds," such as indole and quinoxaline, has been used to create hybrid molecules that act as efficient ligands for biological targets. researchgate.net This design principle can be extended to coordination chemistry, where the indoline core provides a rigid scaffold to position coordinating atoms precisely. Although specific studies detailing the use of this compound in coordination complexes are not available, the general principles of coordination chemistry suggest its potential utility in this field. researchgate.netmdpi.com

Integration into Polymeric Materials or Functional Polymers

Indole-based compounds are recognized as valuable building blocks for creating functional polymers due to their unique electronic and optical properties. acs.orgresearchgate.net

For a molecule to serve as a monomer, it must possess at least two reactive sites to allow for chain propagation. In this compound, the secondary amine (N-H) provides a reactive site for polycondensation or nucleophilic substitution reactions. researchgate.net For example, indole derivatives have been used to synthesize novel high-performance polymers, such as poly(N-arylene diindolylmethane)s, through catalyst-free C-N coupling reactions. researchgate.net Similarly, indole-based dicarboxylate monomers have been polymerized with diols to create aromatic polyesters. acs.org this compound could potentially be bifunctionalized to act as a monomer in a similar fashion.

A cross-linking agent typically contains multiple reactive functional groups that can connect different polymer chains together. researchgate.net The structure of this compound does not inherently lend itself to being a cross-linking agent without further modification.

Intrinsically conducting polymers are organic materials that can conduct electricity. wikipedia.org Polyindole is a member of this class and is gaining attention for its high redox activity and thermal stability. wikipedia.org The electrical properties of these polymers arise from the conjugated π-electron system along the polymer backbone.

The indoline ring in this compound is saturated and thus not conjugated. To be incorporated into a conductive polymer backbone, the indoline units would typically need to be dehydrogenated to the corresponding indole form to create the necessary conjugation. nih.gov The dehydrogenation of an indoline to an indole is a known metabolic pathway for some drugs and can be achieved synthetically. nih.gov The synthesis of copolymers containing indole has been shown to produce materials with significant electrical conductivity. researchgate.net

Table 2: Electrical Conductivity of Indole-Containing Polymers

Polymer Conductivity (S/cm) Reference
Polyindole 1 x 10⁻² researchgate.net

Beyond conductivity, indole-containing polymers can exhibit other valuable properties. For instance, some indole-based polymers show strong solid-state fluorescence, making them potential candidates for applications in organic light-emitting diodes (OLEDs) or polymer sensors. researchgate.net The specific electronic effects of the 4-(methoxymethyl) substituent would be expected to fine-tune these optical and electronic properties.

Development of Novel Catalyst Systems

The indoline framework is a recognized structural motif in the design of ligands for asymmetric catalysis. The nitrogen atom of the indoline ring can coordinate to a metal center, and substituents on the ring can influence the steric and electronic properties of the resulting catalyst, thereby affecting its activity and selectivity.

While specific research on this compound as a catalyst or ligand is not prominent in the available literature, its potential can be inferred. The methoxymethyl group at the 4-position could play several roles:

Electronic Modulation : The ether oxygen could influence the electron density of the aromatic ring and, consequently, the donor properties of the indoline nitrogen. This modulation can be crucial for tuning the catalytic activity of a metal complex.

Steric Influence : The methoxymethyl group introduces steric bulk on one side of the indoline ring system. In asymmetric catalysis, such steric hindrance can be a key factor in controlling the stereochemical outcome of a reaction.

Secondary Coordination : The ether oxygen atom could potentially act as a secondary binding site, creating a bidentate ligand. This chelation effect can enhance the stability and rigidity of the metal complex, often leading to higher enantioselectivity in catalytic transformations.

A hypothetical application could involve the use of chiral derivatives of this compound as ligands in transition metal-catalyzed reactions, such as hydrogenations, C-C bond-forming reactions, or asymmetric cyclizations. However, without specific research findings, this remains a speculative application.

Applications in Optical or Electronic Materials

Indoline derivatives have been investigated for their potential in various optical and electronic materials, including non-linear optical (NLO) chromophores and as components in dye-sensitized solar cells (DSSCs). These applications typically rely on the molecule's electronic structure, particularly the presence of electron-donating and electron-withdrawing groups that facilitate intramolecular charge transfer (ICT).

Dye-Sensitized Solar Cells (DSSCs) : In DSSCs, organic dyes are used to absorb light and inject electrons into a semiconductor material. These dyes often have a D-π-A structure. Similar to NLO materials, this compound could function as the electron-donating component of a DSSC dye. The performance of the dye, including its absorption spectrum and efficiency, would be influenced by the electronic character of the 4-(methoxymethyl) substituent.

Despite this potential, there is a lack of specific studies in the scientific literature that have synthesized and tested this compound-containing compounds for these applications. Therefore, any discussion of its role in optical or electronic materials is based on extrapolation from the known properties of other substituted indolines.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 4-substituted indolines often requires multi-step procedures. A primary challenge is the development of more efficient and sustainable methods for the synthesis of 4-(methoxymethyl)indoline. Current strategies for accessing substituted indolines often rely on transition-metal-catalyzed reactions, which, while powerful, can present challenges related to cost, toxicity, and removal of metal residues from the final products. acs.orgnih.govtum.de

Future research should focus on:

Direct C-H Functionalization: Developing methods for the direct introduction of a methoxymethyl group at the C4 position of an indoline (B122111) precursor would be a significant advancement. This could involve the use of innovative directing groups or catalyst systems that favor C4-functionalization. nih.govnih.govacs.org

Green Chemistry Approaches: Exploring photocatalyzed or electrochemically driven reactions could provide more sustainable alternatives to traditional methods. acs.org These approaches often operate under mild conditions and can reduce the reliance on hazardous reagents.

A hypothetical sustainable synthetic route could involve a photocatalyzed radical cyclization to form the indoline ring, followed by a selective C4-hydroxymethylation and subsequent etherification. acs.org

Exploration of Undiscovered Reactivity Patterns of this compound

The methoxymethyl group at the C4 position is expected to influence the reactivity of the indoline core. The electron-donating nature of the methoxy (B1213986) group could activate the benzene (B151609) ring towards electrophilic substitution, while the benzylic ether linkage presents opportunities for specific chemical transformations.

Key areas for exploration include:

Electrophilic Aromatic Substitution: Investigating the regioselectivity of electrophilic substitution reactions on the benzene ring of this compound. The directing effect of the methoxymethyl group and the nitrogen atom of the indoline ring will be crucial to understand.

Benzylic Functionalization: The benzylic protons of the methoxymethyl group could be susceptible to radical or organometallic-mediated functionalization, allowing for the introduction of further complexity.

Ring-Opening and Rearrangement Reactions: Exploring the stability of the indoline ring in the presence of the C4-substituent under various reaction conditions could lead to the discovery of novel rearrangement pathways. Studies on the reactivity of benzylic ethers in related systems suggest that the C-O bond could be cleaved under specific reductive or oxidative conditions. nih.gov

Reaction TypePotential Outcome with this compound
Friedel-Crafts AcylationIntroduction of an acyl group on the benzene ring, with regioselectivity influenced by the C4-substituent.
Benzylic BrominationSelective bromination at the methylene (B1212753) of the methoxymethyl group.
Reductive CleavageCleavage of the methoxymethyl ether to yield 4-(hydroxymethyl)indoline.

Advancements in Stereoselective Synthesis of this compound Derivatives

The introduction of stereocenters into the indoline scaffold is of paramount importance for applications in medicinal chemistry. Future research should aim to develop highly stereoselective methods for the synthesis of derivatives of this compound.

This can be achieved through:

Asymmetric Catalysis: Utilizing chiral catalysts to control the stereochemical outcome of key bond-forming reactions. This includes asymmetric hydrogenations, cycloadditions, and C-H functionalization reactions. acs.orgnih.gov

Chiral Pool Synthesis: Employing enantiomerically pure starting materials derived from natural sources to construct the indoline framework.

Organocatalysis: Exploring the use of small organic molecules as catalysts for stereoselective transformations, which can be a more sustainable alternative to metal-based catalysts. nih.gov

For instance, a stereoselective synthesis could involve an asymmetric [4+1] annulation to construct the chiral indoline core, followed by functionalization at the C4 position. rsc.org

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. For this compound, this involves elucidating the role of the C4-substituent in influencing reaction pathways and transition states.

Future mechanistic studies should employ a combination of:

Kinetic Studies: To determine reaction rates and the influence of various parameters on the reaction outcome.

In-situ Spectroscopy: Techniques like NMR and IR spectroscopy can be used to identify reactive intermediates.

Isotope Labeling Studies: To trace the path of atoms throughout a reaction.

Computational Modeling: Density Functional Theory (DFT) calculations can provide insights into transition state geometries and activation energies. nih.govresearchgate.net

Mechanistic investigations into the C-H activation of indolines have revealed the importance of directing groups and the electronic nature of the catalyst in determining regioselectivity. mdpi.comresearchgate.net Similar studies on this compound would be highly valuable.

Predictive Computational Modeling for this compound Chemistry

Computational chemistry can play a significant role in accelerating research by predicting the properties and reactivity of this compound and its derivatives.

Areas where computational modeling can be applied include:

Prediction of Physicochemical Properties: Calculating properties such as solubility, lipophilicity, and electronic parameters to guide drug discovery efforts.

Reaction Pathway and Selectivity Prediction: Using DFT and other methods to predict the most likely products of a reaction and to understand the origins of stereoselectivity. researchgate.netnih.gov

Virtual Screening: Screening virtual libraries of this compound derivatives for potential biological activity against specific targets.

Computational studies on related heterocyclic systems have demonstrated the power of these methods in predicting reaction outcomes and guiding experimental design. nih.gov

Expansion of Non-Biological Applications in Material Science and Catalysis

While indolines are well-known for their biological activities, their unique electronic and structural features also make them attractive for applications in material science and catalysis. The methoxymethyl group in this compound can be used as a handle for further functionalization to create novel materials.

Potential non-biological applications to explore include:

Organic Electronics: Incorporating the this compound scaffold into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The electron-rich nature of the indoline ring can be beneficial for charge transport.

Sensors: Designing chemosensors based on this compound derivatives that can selectively detect specific analytes through changes in their optical or electronic properties.

Ligands for Catalysis: Synthesizing chiral ligands based on the this compound scaffold for use in asymmetric catalysis. The defined stereochemistry and the potential for coordination with metal centers make this a promising avenue.

The development of indoline-based materials and catalysts is an emerging field with significant potential for growth.

Q & A

Q. What are the standard synthetic routes for 4-(Methoxymethyl)indoline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves:

  • Fischer Indole Synthesis : Reacting phenylhydrazine with a suitable ketone/aldehyde under acidic conditions to form the indoline core .
  • Functionalization : Introducing the methoxymethyl group via nucleophilic substitution or alkylation, using reagents like methoxymethyl chloride in the presence of a base (e.g., NaH) .
    Optimization Steps :
    • Vary catalyst systems (e.g., Lewis acids like BF₃·Et₂O) to improve yield.
    • Adjust reaction temperature and solvent polarity (e.g., DMF vs. THF) to minimize by-products.
    • Monitor reaction progress via TLC or HPLC to identify optimal quenching times .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify methoxymethyl (-OCH₂O-) protons (δ ~3.3–3.5 ppm) and indoline ring protons (δ ~6.5–7.2 ppm). Verify integration ratios for purity .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate molecular weight .
  • IR Spectroscopy : Detect functional groups (e.g., C-O stretch at ~1100 cm⁻¹ for methoxymethyl) .

Q. How should researchers handle solubility challenges for this compound in biological assays?

Methodological Answer:

  • Solubility Testing :
    • Prepare stock solutions in DMSO (10 mM) and dilute in assay buffers (e.g., PBS).
    • Use dynamic light scattering (DLS) to detect precipitation at working concentrations .
  • Co-Solvents : Add non-polar solvents (e.g., PEG-400) incrementally (<5% v/v) to avoid cytotoxicity .
  • Surfactants : Use polysorbate-80 (0.01–0.1%) to stabilize hydrophobic compounds in aqueous media .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

Methodological Answer:

  • Data Triangulation :
    • Replicate assays using standardized protocols (e.g., fixed incubation times, cell lines) to minimize variability .
    • Compare IC₅₀ values across multiple studies, adjusting for differences in assay conditions (e.g., ATP concentration in kinase assays) .
  • Statistical Analysis :
    • Apply mixed-effects models to account for batch-to-batch variability.
    • Use Cohen’s d to quantify effect sizes instead of relying solely on p-values .

Q. What computational strategies are effective for predicting the target interactions of this compound?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to model binding poses against targets (e.g., kinases, GPCRs).
    • Validate predictions with molecular dynamics (MD) simulations (50–100 ns trajectories) to assess binding stability .
  • QSAR Modeling :
    • Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Q. How do structural modifications to the methoxymethyl group impact the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

  • Modification Strategies :
    • Replace methoxymethyl with ethoxymethyl or hydroxymethyl to alter lipophilicity.
    • Introduce halogen atoms (e.g., -CF₃) to enhance metabolic stability .
  • ADME Studies :
    • Measure logD (octanol/water) to assess membrane permeability.
    • Conduct microsomal stability assays (human liver microsomes) to estimate hepatic clearance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.